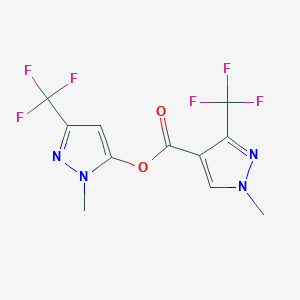
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 1-methyl-3-(trifluoromethyl)-1H-pyrazole, which is a type of pyrazole. Pyrazoles are a class of organic compounds with a five-membered ring structure containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrazole ring, which is a five-membered ring with two nitrogen atoms. The trifluoromethyl groups would add electron-withdrawing character, which could affect the compound’s reactivity .Physical and Chemical Properties Analysis
Based on similar compounds, we can infer that this compound might be a solid at room temperature . Its exact physical and chemical properties (such as melting point, boiling point, solubility, etc.) would depend on the specific arrangement of its atoms and the presence of the trifluoromethyl groups .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Derivatives for Antimicrobial Activity Synthesis techniques have been utilized to develop various derivatives of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, demonstrating potential antimicrobial properties. Specifically, novel pyrazolo[3,4-d]pyrimidine derivatives and pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones have been synthesized, with some derivatives showing promising antibacterial and antifungal activity (Holla et al., 2006), (Wu et al., 2006).
Crystallographic Studies for Material Properties The compound has also been a subject of crystallographic studies, indicating its relevance in understanding the material properties and molecular interactions. For instance, studies have shown how the molecules are linked into chains or sheets by hydrogen bonds, offering insights into its structural dynamics (Portilla et al., 2007).
Chemical Reactivity and Synthesis
Chemical Reactivity for Synthesis of Complex Compounds Chemical reactivity studies have explored the synthesis of complex compounds using this compound as a precursor. This includes the synthesis of a series of compounds with potential antimicrobial and antioxidant activities, highlighting the compound's utility in creating biologically active substances (Bhat et al., 2016). Moreover, its unique reactivity has been leveraged for the regioflexible conversion into families of isomers and congeners, underlining its significance in organic synthesis and medicinal chemistry (Schlosser et al., 2002).
Coordination Complexes and Molecular Structures
Formation of Coordination Complexes Research has also delved into the formation of coordination complexes with metal ions, which is pivotal for the development of advanced materials and catalysts. Novel pyrazole-dicarboxylate acid derivatives have been synthesized and characterized, exhibiting intriguing coordination/chelation properties with Cu, Co, and Zn ions (Radi et al., 2015).
Molecular Interaction and Structural Elucidation
Molecular Interaction Studies Studies on molecular interaction, such as hydrogen-bonded sheets formations, provide deep insights into the supramolecular chemistry of this compound. This knowledge is fundamental for the design of new molecular assemblies and nanomaterials (Quiroga et al., 2013).
Mechanism of Action
The mode of action of a pyrazole compound would depend on its specific structure and the target it interacts with. It could act as an inhibitor, activator, or modulator of its target, leading to changes in cellular processes .
The biochemical pathways affected by a pyrazole compound would also depend on its specific target. It could affect pathways related to cell growth, inflammation, neurotransmission, or other processes .
The pharmacokinetics of a pyrazole compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on factors such as its chemical structure, formulation, route of administration, and individual patient characteristics .
The molecular and cellular effects of a pyrazole compound would be the result of its interaction with its target and the subsequent changes in biochemical pathways .
Environmental factors such as temperature, pH, and the presence of other substances could potentially influence the action, efficacy, and stability of a pyrazole compound .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[2-methyl-5-(trifluoromethyl)pyrazol-3-yl] 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6N4O2/c1-20-4-5(8(19-20)11(15,16)17)9(22)23-7-3-6(10(12,13)14)18-21(7)2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMOUASDIYTJLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C(=O)OC2=CC(=NN2C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2523619.png)
![2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetamide](/img/structure/B2523620.png)

![Bis(1-[(3-methoxyphenyl)methyl]guanidine), sulfuric acid](/img/structure/B2523626.png)
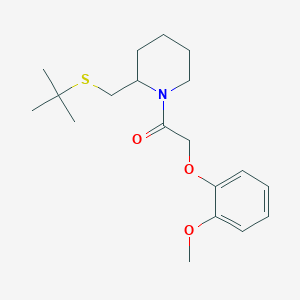
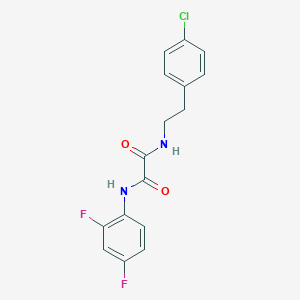
![(Z)-methyl 2-(6-methoxy-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2523630.png)

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanone](/img/structure/B2523634.png)
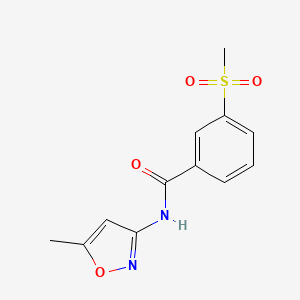
![(1R,5S)-N-(4-fluorophenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2523637.png)
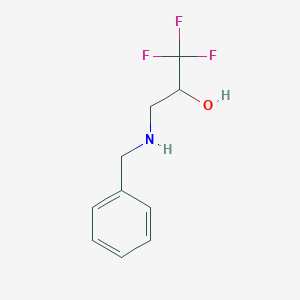
![N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2523640.png)
![1-[3-Amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B2523641.png)
